molecular formula C19H19N3O B5764587 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline

Cat. No. B5764587
M. Wt: 305.4 g/mol
InChI Key: LQFMCJCLCBSLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline, also known as PD153035, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinazoline-based tyrosine kinase inhibitors and is known to selectively inhibit the activity of epidermal growth factor receptor (EGFR).

Mechanism of Action

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from binding to ATP and subsequently inhibits the autophosphorylation of the receptor, which is required for downstream signaling. The inhibition of EGFR activity by 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline leads to the inhibition of cell proliferation and survival, which is why it is considered a potential anticancer agent.
Biochemical and Physiological Effects
2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and survival, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is a highly selective inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. However, one of the limitations of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline is its poor solubility in water, which can make it difficult to use in some experimental setups. In addition, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been shown to have off-target effects on other kinases, which can complicate data interpretation in some experiments.

Future Directions

There are several future directions for the use of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline in scientific research. One potential area of research is the development of more potent and selective EGFR inhibitors based on the structure of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline. Another area of research is the investigation of the role of EGFR in non-cancerous diseases such as cardiovascular disease and diabetes. Finally, 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be used in combination with other drugs to enhance their efficacy in cancer treatment.

Synthesis Methods

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline can be synthesized using a multistep process that involves the reaction of 4-methylphenylacetonitrile with ethyl bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate to form 2-(4-methylphenyl) hydrazinecarboxamide. The final step involves the reaction of 2-(4-methylphenyl) hydrazinecarboxamide with 4-(4-morpholinyl)quinazoline-6-amine, resulting in the formation of 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline.

Scientific Research Applications

2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has been extensively used in scientific research to study the role of EGFR in various biological processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the activity of EGFR in a dose-dependent manner, leading to the inhibition of downstream signaling pathways such as PI3K/Akt and MAPK/ERK. 2-(4-methylphenyl)-4-(4-morpholinyl)quinazoline has also been used to investigate the role of EGFR in cancer, as overexpression of EGFR is commonly observed in various types of cancer.

properties

IUPAC Name

4-[2-(4-methylphenyl)quinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-6-8-15(9-7-14)18-20-17-5-3-2-4-16(17)19(21-18)22-10-12-23-13-11-22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFMCJCLCBSLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6884026

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.